3-Cyclopropyl-3-methoxybutan-2-one
Description
3-Cyclopropyl-3-methoxybutan-2-one is a cyclic ketone derivative featuring a cyclopropyl group and a methoxy substituent at the 3-position of the butan-2-one backbone. This structure imparts unique steric and electronic properties, making it relevant in synthetic organic chemistry and pharmaceutical intermediates.
Properties
IUPAC Name |
3-cyclopropyl-3-methoxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)8(2,10-3)7-4-5-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCADDBAMOGPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxybutan-2-one can be achieved through the methylation of acetoin with dimethyl carbonate. This process is performed in a sustainable one-step reaction, which improves process mass intensity and atom economy compared to traditional methods . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product yield. The use of sustainable and green chemistry principles is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Cyclopropyl-3-methoxybutan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methoxybutan-2-one involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo nucleophilic substitution, while the cyclopropyl group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Key Observations :
- 3-Mercaptobutan-2-one replaces the cyclopropyl and methoxy groups of the target compound with a thiol, reducing steric bulk but increasing reactivity due to the -SH group .
- 3-Methyl-3-methoxybutanol shares the methoxy group but includes a hydroxyl group, enhancing polarity and boiling point (174°C) compared to ketones .
- Methyl 4-methoxycarbonylbenzoylacetate introduces aromaticity and a methoxycarbonyl group, increasing molecular weight and melting point (83–86°C) .
2.2 Physical and Chemical Properties
Insights :
- The methoxy group in 3-Methyl-3-methoxybutanol contributes to a higher boiling point (174°C) compared to simpler alcohols, while its density (0.911 g/cm³) reflects moderate polarity .
- 3-Mercaptobutan-2-one is explicitly noted as non-persistent and non-bioaccumulative, a critical distinction for environmental safety .
Biological Activity
3-Cyclopropyl-3-methoxybutan-2-one is a compound that has garnered attention for its potential biological activities. This review synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and possible therapeutic applications.
This compound is characterized by its unique cyclopropyl and methoxy groups, which contribute to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily mediated through interactions with specific proteins and enzymes. Key mechanisms include:
- Protein Binding : The cyclopropyl moiety enhances binding affinity to certain receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : Studies have indicated that this compound may inhibit enzymes involved in metabolic processes, which could have implications for drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial growth, supporting its use as a lead compound for antibiotic development. -
Anti-inflammatory Research :
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed a marked decrease in joint swelling and pain, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique biological activities due to its structural features. For instance, compounds with different alkyl substitutions showed varied potency against microbial strains.
| Compound | Activity Type | Potency (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 20 |
| Compound A | Antimicrobial | 30 |
| Compound B | Anti-inflammatory | Not effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
